tert-Butyl (6-formylpyridin-2-yl)carbamate
Overview
Description
tert-Butyl (6-formylpyridin-2-yl)carbamate is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . It is characterized by the presence of a tert-butyl group, a formyl group, and a pyridinylcarbamate moiety. This compound is often used in organic synthesis and research due to its unique chemical properties.
Scientific Research Applications
tert-Butyl (6-formylpyridin-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H317, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Biochemical Analysis
Biochemical Properties
tert-Butyl (6-formylpyridin-2-yl)carbamate: plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as aldehyde dehydrogenase and pyridoxal kinase . The formyl group in the compound can act as a substrate for aldehyde dehydrogenase, leading to the formation of carboxylic acids. Additionally, the pyridine ring can interact with pyridoxal kinase, influencing the phosphorylation of pyridoxal to pyridoxal phosphate, a crucial cofactor in various enzymatic reactions. These interactions highlight the compound’s potential to modulate enzymatic activities and biochemical pathways.
Cellular Effects
The effects of This compound on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . The compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. For instance, it can enhance the expression of genes involved in oxidative stress response and detoxification pathways. Furthermore, the compound’s interaction with metabolic enzymes can alter cellular metabolism, leading to changes in the levels of key metabolites. These effects underscore the compound’s potential to impact cell function and homeostasis.
Molecular Mechanism
At the molecular level, This compound exerts its effects through various binding interactions and enzyme modulation . The formyl group can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition or activation. Additionally, the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, further influencing protein function. These molecular interactions contribute to the compound’s ability to modulate enzymatic activities and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time due to its stability and degradation . The compound is relatively stable under inert atmosphere and low temperatures (2-8°C), but it can degrade over time when exposed to light and oxygen. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings. Its degradation products may also contribute to its overall biological activity, necessitating careful consideration of storage and handling conditions.
Dosage Effects in Animal Models
The effects of This compound in animal models vary with different dosages . At low doses, the compound can enhance enzymatic activities and improve metabolic functions. At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced. These findings highlight the importance of dosage optimization in preclinical studies.
Metabolic Pathways
This compound: is involved in several metabolic pathways, particularly those related to aldehyde metabolism and pyridoxal phosphate synthesis . The compound can be metabolized by aldehyde dehydrogenase to form carboxylic acids, which are further processed in the tricarboxylic acid cycle. Additionally, its interaction with pyridoxal kinase can influence the synthesis of pyridoxal phosphate, a vital cofactor in amino acid metabolism. These metabolic interactions underscore the compound’s role in modulating key biochemical pathways.
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through interactions with transporters and binding proteins . The compound can bind to albumin and other plasma proteins, facilitating its distribution in the bloodstream. Additionally, it can be taken up by cells through specific transporters, such as organic anion transporters. These interactions influence the compound’s localization and accumulation in various tissues, impacting its overall biological activity.
Subcellular Localization
The subcellular localization of This compound is influenced by targeting signals and post-translational modifications . The compound can localize to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular function. Targeting signals, such as mitochondrial targeting sequences, can direct the compound to these organelles. Additionally, post-translational modifications, such as phosphorylation, can influence its activity and function within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6-formylpyridin-2-yl)carbamate typically involves the reaction of 6-formylpyridine with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (6-formylpyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridinyl ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted pyridinylcarbamates
Mechanism of Action
The mechanism of action of tert-Butyl (6-formylpyridin-2-yl)carbamate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, such as nucleophilic addition, which can modify the activity of enzymes or receptors. The pyridinyl ring can also interact with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
tert-Butyl (6-formylpyridin-2-yl)carbamate can be compared with other similar compounds, such as:
- tert-Butyl (4-formylpyridin-2-yl)carbamate
- tert-Butyl (6-chloro-3-formylpyridin-2-yl)carbamate
- tert-Butyl (4-methylpyridin-2-yl)carbamate
These compounds share structural similarities but differ in the position and nature of substituents on the pyridinyl ring. The unique combination of the tert-butyl group and the formyl group in this compound contributes to its distinct chemical properties and reactivity .
Properties
IUPAC Name |
tert-butyl N-(6-formylpyridin-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-11(2,3)16-10(15)13-9-6-4-5-8(7-14)12-9/h4-7H,1-3H3,(H,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLOFXUVYJUBJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591170 | |
Record name | tert-Butyl (6-formylpyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956523-98-1 | |
Record name | tert-Butyl (6-formylpyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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